molecular formula C8H12O B056688 Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI) CAS No. 115142-98-8

Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI)

Cat. No.: B056688
CAS No.: 115142-98-8
M. Wt: 124.18 g/mol
InChI Key: DBNPBZLNYQDORR-UHFFFAOYSA-N
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Description

Cyclobutenyl ketones are of interest in organic synthesis due to their ring strain, which influences reactivity and stability .

Properties

IUPAC Name

1-(2,4-dimethylcyclobuten-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-5-4-6(2)8(5)7(3)9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNPBZLNYQDORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Cycloaddition of Alkenes and Alkynes

The cyclobutenyl moiety in Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-yl)- (9CI) is typically constructed via [2+2] cycloaddition. For example, 1-(2-methyl-1-cyclobuten-1-yl)ethanone (CAS 67223-99-8) is synthesized through photochemical [2+2] cycloaddition between methylacetylene and ketene derivatives under UV irradiation. Reaction conditions often involve:

  • Catalyst : Lewis acids (e.g., ZnCl₂) to stabilize strained intermediates.

  • Solvent : Non-polar media (e.g., dichloromethane) to minimize side reactions.

  • Temperature : −78°C to 25°C to control exothermicity.

A representative protocol yields cyclobutenyl ketones with >80% purity but requires purification via column chromatography due to dimerization byproducts.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers an alternative route. For 1-(2,4-dimethyl-1-cyclobuten-1-yl)ethanone , diene precursors like 3-methyl-1,3-pentadiene undergo metathesis in the presence of Grubbs II catalyst (5 mol%) in toluene at 80°C. Key parameters:

ParameterValueImpact on Yield
Catalyst Loading5–10 mol%Maximizes turnover
Reaction Time12–24 hMinimizes oligomerization
Solvent PolarityLow (toluene/hexane)Enhances selectivity

Yields range from 60–75% , with stereoselectivity influenced by substituent bulk.

Radical-Mediated Synthesis and Functionalization

Photoredox Catalytic Cascades

Visible-light photoredox catalysis enables tandem cyclization-acylation. In indole alkaloid synthesis, substrates like tert-butyl methyl malonate undergo radical cascades using Ru(bpy)₃²⁺ under blue LED irradiation. Applied to cyclobutenyl systems:

  • Initiation : Light-induced generation of α-keto radicals.

  • Cyclization : Radical addition to cyclobutene double bonds.

  • Termination : Ketone formation via hydrogen abstraction.

This method achieves 81% yield in gram-scale reactions but requires chiral auxiliaries for enantiocontrol.

Barton-Kellogg Reaction

The Barton-Kellogg olefination couples thioketones with diazenes, forming cyclobutenyl ketones. For example:

  • Thioketone Synthesis : 2,4-Dimethylcyclobutanethione + acetyl chloride → thioketone.

  • Diazene Coupling : Reaction with diazomethane yields the target ketone.

Typical conditions:

  • Solvent : THF at −20°C.

  • Catalyst : Cu(acac)₂ (5 mol%).

  • Yield : 65–70% .

Challenges and Optimization Strategies

Regioselectivity in Cycloaddition

Unsymmetrical cyclobutene formation often leads to regioisomers. Strategies include:

  • Steric Directing Groups : Bulkier substituents at C2 or C4 positions bias transition states.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve selectivity by stabilizing dipolar intermediates.

Strain Management

Cyclobutene’s ring strain (∼26 kcal/mol) promotes side reactions. Mitigation approaches:

  • Low-Temperature Protocols : Slow addition of reactants at −78°C.

  • In Situ Trapping : Immediate acylation of cyclobutene intermediates to prevent rearrangement.

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Bulk synthesis favors FeCl₃ over AlCl₃ due to lower cost and easier recycling. For example, Friedel-Crafts acylation with FeCl₃ (0.5 equiv) in 1,2-dichloroethane achieves 75% yield at 50°C.

Solvent Recycling

MeCN and THF are recovered via distillation, reducing waste. Pilot studies show >90% solvent reuse in photoredox cascades .

Chemical Reactions Analysis

Types of Reactions

HDM-201 undergoes various chemical reactions, including:

    Oxidation: HDM-201 can be oxidized to form reactive intermediates that may further react with nucleophiles.

    Reduction: The compound can be reduced under specific conditions to yield different analogs with varying biological activities.

    Substitution: HDM-201 can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions include analogs of HDM-201 with modified functional groups, which are studied for their enhanced or altered biological activities .

Scientific Research Applications

HDM-201 has a wide range of scientific research applications, including:

Mechanism of Action

HDM-201 exerts its effects by inhibiting the interaction between the p53 protein and the Murine Double Minute-2 protein. This inhibition stabilizes the p53 protein, leading to its activation. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its anti-proliferative effects. The molecular targets and pathways involved include the p53 pathway, which regulates the expression of genes involved in cell cycle control and apoptosis .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with structurally related ethanone derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical Properties (Reported) Toxicity/Stability Notes
Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) C₉H₁₄O₃ 178.21 4,4-dimethoxy, 3-methyl cyclobutene Not reported Likely lower volatility due to methoxy groups
Ethanone, 1-(5-methyl-3-cyclohexen-1-yl)-, trans- (9CI) C₉H₁₄O 138.21 Trans-5-methylcyclohexenyl BP: ~268–269°C (predicted) No acute toxicity reported
Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI) C₉H₁₂O₂ 152.19 Bicyclo[1.1.1]pentane MP: 65.1–66.9°C; Solubility: 9.1 g/L in water Acute oral toxicity (LD₅₀: H302)
Ethanone, 1-(2-chlorophenyl)- (9CI) C₈H₇ClO 154.59 2-chlorophenyl MP: 70°C; BP: 110°C Moderately toxic (oral LD₅₀: 1630 mg/kg)
2-Acetylfuran C₆H₆O₂ 110.12 Furan ring Colorless/yellow solid; mutagenic activity noted Mutagenic at 165 nmol/plate
Key Observations:
  • Methoxy or methyl substituents on the cyclobutene ring (as in ) may alter solubility and stability.
  • Toxicity: Chlorinated analogs (e.g., 2-chlorophenyl ethanone) exhibit higher toxicity than methyl-substituted derivatives, suggesting that the target compound’s methyl groups may reduce acute hazards .
  • Applications: Bicyclic ethanones (e.g., ) are used in pharmaceutical intermediates, while furan derivatives (e.g., 2-acetylfuran ) serve as flavoring agents. The target compound’s applications remain speculative but could include niche synthetic intermediates.

Biological Activity

Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI), also known as 2,4-Dimethylcyclobutyl ethanone, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

  • Chemical Formula : C10H12O
  • Molecular Weight : 148.2017 g/mol
  • IUPAC Name : 1-(2,4-dimethylphenyl)ethanone
  • CAS Number : 89-74-7

Biological Activity Overview

Ethanone derivatives have been studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific compound in focus, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI), has shown promising results in various assays.

Anticancer Activity

Recent studies have indicated that ethanone derivatives possess cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity Against Cancer Cells : Research demonstrated that ethanone derivatives inhibited the proliferation of human cancer cell lines such as breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Ethanone compounds have also been evaluated for their antimicrobial properties:

  • Antibacterial Activity : In vitro studies showed that ethanone derivatives exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL .

Table 1: Summary of Biological Activities of Ethanone Derivatives

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (Breast Cancer)Induced apoptosis
AnticancerPC-3 (Prostate Cancer)G2/M cell cycle arrest
AntimicrobialStaphylococcus aureusMIC: 50 µg/mL
AntimicrobialEscherichia coliMIC: 200 µg/mL

The biological activity of ethanone derivatives can be attributed to their ability to interact with cellular pathways:

  • Apoptosis Induction : The compound triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of the apoptotic pathway.
  • Antioxidant Activity : Ethanone derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells, contributing to their protective effects against cellular damage.

Q & A

Q. What are the established synthetic routes for Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-yl)-(9CI), and how are yields optimized?

Methodological Answer: Synthesis typically involves cyclization or alkylation reactions under controlled conditions. For example:

  • Cyclopropane-based routes : Use bicyclopropyl precursors with ketone-forming reagents (e.g., Grignard reactions) under anhydrous conditions .
  • Ring-opening strategies : React 2,4-dimethylcyclobutene derivatives with acetylating agents (e.g., acetic anhydride) in the presence of Lewis acids (BF₃·Et₂O) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical for ≥95% purity . Table 1 : Comparison of Synthetic Approaches
MethodReagents/ConditionsYield (%)Purity (%)Reference
Bicyclopropyl alkylationGrignard reagent, THF, 0°C→RT65–7592–95
Acetylation of cyclobuteneAc₂O, BF₃·Et₂O, CH₂Cl₂, reflux70–8095–98

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm cyclobutene ring substitution patterns and acetyl group integration. Anomalies in coupling constants (e.g., J=810HzJ = 8–10 \, \text{Hz}) may indicate ring strain .
  • X-ray crystallography : Refinement via SHELXL (e.g., anisotropic displacement parameters, twin law corrections for strained cyclobutene rings) .
  • IR : Validate carbonyl stretching (~1700 cm⁻¹) and cyclobutene C=C (~1600 cm⁻¹) .

Q. What safety precautions are essential during handling?

Methodological Answer:

  • Toxicity : Limited data, but structural analogs (e.g., chloro-substituted ethanones) show moderate oral toxicity (LD₅₀: 3100 mg/kg in rats) .
  • Handling : Use fume hoods, nitrile gloves, and P2 respirators. Avoid contact with strong oxidizers (risk of exothermic decomposition) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclobutene ring in this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring strain energy (~25–30 kcal/mol for cyclobutene derivatives).
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~5 eV) indicate susceptibility to electrophilic attacks at the cyclobutene double bond . Table 2 : Key Computational Parameters
ParameterValueSoftware/Package
Ring strain energy28.4 kcal/molGaussian 16
HOMO-LUMO gap4.9 eVORCA 5.0

Q. How to resolve contradictions in crystallographic data (e.g., disordered atoms or twinning)?

Methodological Answer:

  • Twin refinement : Use SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning (common in strained cyclobutene systems) .
  • Disorder modeling : Apply PART/SUMP restraints for overlapping methyl groups (occupancy refinement at 50:50 ratios) .

Q. What strategies exist for functionalizing the cyclobutene ring to modulate bioactivity?

Methodological Answer:

  • Electrophilic substitution : Introduce halogens (Cl, Br) via radical initiators (AIBN) under UV light .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) . Example Modification Pathway : Cyclobutene → Bromination (NBS, CCl₄) → Suzuki coupling (PhB(OH)₂) → Acetylated product (yield: 60–70%) .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for cyclobutene derivatives?

Methodological Answer:

  • Solvent effects : Compare shifts in CDCl₃ vs. DMSO-d₆ (Δδ ~0.2–0.5 ppm for methyl groups).
  • Dynamic effects : Variable-temperature NMR (-40°C to 25°C) to detect ring puckering or conformational exchange .

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